REACTION_SMILES
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[CH3:16][CH2:17][O:18][C:19](=[O:20])[CH3:21].[CH3:22][CH2:23][OH:24].[Cl-:14].[Fe:25].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([S:10](=[O:11])(=[O:12])[NH2:13])[n:6][cH:7][cH:8][cH:9]1.[NH4+:15]>>[NH2:1][c:4]1[c:5]([S:10](=[O:11])(=[O:12])[NH2:13])[n:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)c1ncccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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Nc1cccnc1S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |